An In-Depth Technical Guide to 1-Adamantyldimethylamine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-Adamantyldimethylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Adamantyldimethylamine (also known as N,N-dimethyl-1-adamantanamine), a tertiary amine derivative of the rigid, cage-like hydrocarbon adamantane. The unique tricyclic structure of the adamantane moiety imparts exceptional stability and lipophilicity to its derivatives, making them valuable scaffolds in medicinal chemistry and materials science. This document details the synthetic routes to 1-Adamantyldimethylamine, with a particular focus on the Eschweiler-Clarke reaction, and outlines its known and predicted physicochemical and pharmacological properties. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and advanced materials incorporating the adamantane framework.
Introduction: The Adamantane Scaffold
Adamantane, a tricyclic alkane with a diamondoid structure, has garnered significant interest in the field of medicinal chemistry due to its unique physicochemical properties. Its rigid, lipophilic, and chemically stable nature makes it an attractive scaffold for the design of bioactive molecules. The incorporation of an adamantane moiety can enhance a drug's metabolic stability, improve its ability to cross the blood-brain barrier, and provide a well-defined three-dimensional structure for precise interactions with biological targets.
1-Adamantyldimethylamine, a tertiary amine derivative of adamantane, is a subject of growing interest for its potential applications in drug development, particularly in the realm of central nervous system (CNS) disorders. This guide will delve into the synthesis and properties of this intriguing molecule.
Synthesis of 1-Adamantyldimethylamine
The primary and most efficient method for the synthesis of 1-Adamantyldimethylamine is through the exhaustive methylation of its precursor, 1-aminoadamantane (amantadine). The Eschweiler-Clarke reaction stands out as the classic and most reliable method for this transformation.[1][2][3]
Synthesis of the Precursor: 1-Aminoadamantane (Amantadine)
A robust and scalable synthesis of 1-aminoadamantane is a prerequisite for the production of 1-Adamantyldimethylamine. Several methods have been reported for the synthesis of amantadine, often starting from adamantane or 1-bromoadamantane. A common industrial approach involves a two-step process from 1-bromoadamantane via an N-(1-adamantyl)formamide intermediate.[4]
Eschweiler-Clarke Methylation of 1-Aminoadamantane
The Eschweiler-Clarke reaction is a reductive amination process that converts a primary or secondary amine into a tertiary amine using excess formic acid and formaldehyde.[5][6] This one-pot procedure is highly efficient for the exhaustive methylation of amines and, crucially, avoids the formation of quaternary ammonium salts.[6]
The reaction proceeds through the initial formation of an imine from the amine and formaldehyde. Formic acid then acts as a hydride donor, reducing the imine to a methylated amine.[6] In the case of a primary amine like 1-aminoadamantane, this process occurs twice to yield the tertiary amine, 1-Adamantyldimethylamine.[2] The reaction is typically performed in an aqueous solution at or near boiling point.[6]
Reaction Mechanism:
Caption: Mechanism of the Eschweiler-Clarke reaction for the synthesis of 1-Adamantyldimethylamine.
Experimental Protocol: Synthesis of 1-Adamantyldimethylamine via Eschweiler-Clarke Reaction
This protocol is a generalized procedure based on established principles of the Eschweiler-Clarke reaction and should be optimized for specific laboratory conditions.
Materials:
-
1-Aminoadamantane hydrochloride
-
Sodium hydroxide (NaOH)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)
Procedure:
-
Free-basing of 1-Aminoadamantane:
-
Dissolve 1-aminoadamantane hydrochloride in a minimal amount of water.
-
Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic (pH > 12).
-
Extract the free 1-aminoadamantane with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the free amine as a white solid.
-
-
Methylation Reaction:
-
To a round-bottom flask equipped with a reflux condenser, add the obtained 1-aminoadamantane.
-
Add a threefold molar excess of formic acid, followed by a threefold molar excess of aqueous formaldehyde.
-
Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully make the reaction mixture basic by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 1-Adamantyldimethylamine.
-
The product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
-
Physicochemical Properties of 1-Adamantyldimethylamine
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[7] While experimental data for 1-Adamantyldimethylamine is scarce, we can infer some properties from its structure and data on related compounds.
| Property | Value (Predicted/Inferred) | Reference |
| CAS Number | 3717-40-6 | [8] |
| Molecular Formula | C₁₂H₂₁N | [8] |
| Molecular Weight | 179.30 g/mol | [8] |
| pKa | ~10.5 (Predicted) | |
| logP | ~3.0-3.5 (Predicted) | |
| Solubility | Poorly soluble in water, soluble in organic solvents |
pKa: The basicity of the tertiary amine is expected to be similar to other N,N-dialkyl-1-adamantanamines. The pKa is predicted to be in the range of 10.5, indicating that it will be predominantly protonated at physiological pH.[9][10][11][12][13]
logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[7][14] The adamantane cage is highly lipophilic, and the addition of two methyl groups will further increase this property compared to amantadine. A predicted logP in the range of 3.0-3.5 suggests good membrane permeability.[15][16]
Solubility: As a lipophilic amine, 1-Adamantyldimethylamine is expected to have low solubility in aqueous solutions.[1][17][18][19] Its hydrochloride salt, however, would exhibit significantly higher water solubility.[1][17][18][19]
Pharmacological Properties and Potential Applications
The pharmacological profile of 1-Adamantyldimethylamine is not extensively characterized in the public domain. However, based on the activities of structurally related adamantane amines like amantadine and memantine, several potential therapeutic applications can be envisaged.
Central Nervous System Activity
Adamantane derivatives are well-known for their activity in the central nervous system. Amantadine is used in the treatment of Parkinson's disease, and memantine is an approved drug for Alzheimer's disease.[20] The mechanism of action of these drugs often involves the modulation of neurotransmitter systems, particularly the glutamatergic system through antagonism of the N-methyl-D-aspartate (NMDA) receptor.[20][21]
Given its structural similarity and increased lipophilicity, 1-Adamantyldimethylamine is a prime candidate for investigation as a modulator of CNS targets.
Antiviral Activity
Amantadine was one of the first antiviral drugs developed and is effective against the influenza A virus.[22] Its mechanism of action involves blocking the M2 proton channel of the virus, thereby inhibiting viral replication.[22] It is plausible that 1-Adamantyldimethylamine could retain some of this antiviral activity.
Other Potential Applications
The rigid adamantane scaffold has been explored for a wide range of therapeutic targets. The introduction of the dimethylamino group may modulate the binding affinity and selectivity for various receptors and enzymes.
Caption: Potential therapeutic applications of 1-Adamantyldimethylamine.
Conclusion
1-Adamantyldimethylamine is a readily accessible derivative of adamantane with a promising profile for applications in drug discovery and materials science. Its synthesis via the robust Eschweiler-Clarke reaction from 1-aminoadamantane is a well-established and efficient process. While experimental data on its physicochemical and pharmacological properties are limited, its predicted high lipophilicity and structural similarity to known CNS-active and antiviral drugs make it an attractive candidate for further investigation. This technical guide provides a solid foundation for researchers to explore the potential of this intriguing molecule in the development of novel therapeutic agents and advanced materials.
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